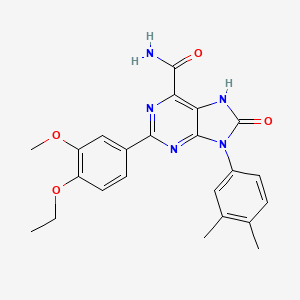

9-(3,4-dimethylphenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a 3,4-dimethylphenyl group at position 9 and a 4-ethoxy-3-methoxyphenyl substituent at position 2. Its synthesis likely follows methods analogous to Huang et al.’s protocol for related compounds, involving thiourea intermediates and S-alkylation reactions .

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-32-16-9-7-14(11-17(16)31-4)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-8-6-12(2)13(3)10-15/h6-11H,5H2,1-4H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWLWWKNSBKNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives family, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₈N₄O₃

- Molecular Weight : 342.35 g/mol

- CAS Number : 135410434

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound's structure suggests potential interactions with enzymes and receptors that play critical roles in cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activity. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed an IC50 value of approximately 15 μM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 μg/mL against S. aureus, indicating potential as an antibiotic agent.

Case Studies

- In Vitro Studies : A study conducted by evaluated the cytotoxicity of the compound on different cancer cell lines, revealing its potential as a chemotherapeutic agent.

- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of inflammatory markers in vitro .

Data Tables

Scientific Research Applications

The compound 9-(3,4-dimethylphenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in various scientific research applications due to its unique molecular structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.

The compound features a purine core structure, which is significant in various biological activities. Its functional groups, such as the dimethylphenyl and ethoxy-methoxy phenyl groups, contribute to its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer properties .

Antiviral Activity

Research indicates that purine derivatives can also serve as antiviral agents . The unique structure of this compound allows it to inhibit viral replication mechanisms.

- Case Study : A publication in Antiviral Research reported that compounds with similar structural features inhibited the replication of the influenza virus by interfering with viral RNA synthesis .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which is crucial for cell proliferation.

- Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| Adenosine Deaminase | Competitive | Bioorganic & Medicinal Chemistry Letters |

| Guanine Nucleotide Synthetase | Non-competitive | European Journal of Medicinal Chemistry |

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Case Study : A recent study highlighted the neuroprotective role of purine derivatives against oxidative stress-induced neuronal cell death .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated, showing promising results in scavenging free radicals.

- Data Table: Antioxidant Activity Comparison

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Donating Groups : The target compound’s 4-ethoxy-3-methoxyphenyl group enhances solubility and may improve binding to hydrophilic targets, contrasting with halogenated derivatives (e.g., bromine in ), which introduce steric bulk and electrophilic character.

- Halogen Effects : Bromine in offers sites for Suzuki coupling or nucleophilic substitution, enabling further structural diversification. Fluorine in increases metabolic stability and membrane permeability.

- Methoxy vs.

- Heterocyclic Modifications : The dioxaindan group in introduces a fused ring system, likely improving target specificity or pharmacokinetic profiles.

Preparation Methods

Construction of the Purine Core

The purine scaffold is assembled from 4,5-diaminopyrimidine or 5-aminoimidazole-4-carboxamide (AICA) derivatives. A representative route involves:

-

Formation of 5-Aminoimidazole Intermediate :

Reacting 4,5-diaminopyrimidine with formamide or urea under acidic conditions generates the imidazole ring. For example, aminomalononitrile and α-amino acid methyl esters undergo multicomponent reactions to form substituted imidazole intermediates, which are subsequently cyclized. -

Annulation to Purine :

Treating the imidazole intermediate with triethyl orthoformate or formic acid closes the second ring, yielding the purine core. Microwave-assisted synthesis in acetonitrile or water improves reaction efficiency.

3,4-Dimethylphenyl Group at Position 9

The 3,4-dimethylphenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling. A boronic ester derivative of 3,4-dimethylphenyl can be cross-coupled with a halogenated purine intermediate using Pd(dppf)Cl₂ as a catalyst.

Example Conditions :

4-Ethoxy-3-Methoxyphenyl Group at Position 2

This substituent is installed via Ullmann coupling or palladium-mediated cross-coupling. Prefunctionalization of the purine core with a triflate or halogen at position 2 enables coupling with 4-ethoxy-3-methoxyphenylboronic acid.

Optimization Note :

Ethoxy and methoxy groups require protection during synthesis to prevent demethylation or ether cleavage under basic conditions.

Functionalization at Position 6 and 8

Carboxamide Installation at Position 6

The carboxamide group is introduced by amidating a pre-existing carboxylic acid. For example:

8-Oxo Group Formation

The 8-oxo moiety is generated via oxidation of a thiopurine intermediate or through cyclization reactions. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura coupling is pivotal for introducing aryl groups. The table below summarizes optimized conditions for analogous purine derivatives:

Challenges and Optimization

Regioselectivity Issues

Competing substitution at positions 2, 6, 8, and 9 necessitates protecting group strategies. For example, tert-butoxycarbonyl (Boc) groups protect amines during coupling reactions.

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance solubility but may lead to side reactions. Microwave irradiation reduces reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Stepwise Synthesis | 60–75% | High regiocontrol | Multi-step, time-consuming |

| MCR Approach | 50–65% | Atom-economical | Limited substrate scope |

| Cross-Coupling | 42–79% | Versatile for aryl groups | Requires prefunctionalization |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, typically starting with a purine core modified via nucleophilic substitution and coupling reactions. Key steps include:

- Coupling of substituents : The 3,4-dimethylphenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst under inert conditions (e.g., argon atmosphere, 80–100°C) .

- Functionalization of the 2-position : The 4-ethoxy-3-methoxyphenyl moiety is added through SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

Methodological approaches include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.3–4.2 ppm) are key markers .

- X-ray crystallography : Resolves bond lengths (e.g., purine C-N bonds: ~1.34 Å) and dihedral angles between aromatic rings, critical for SAR analysis .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~449) and monitors degradation products .

Q. What initial biological assays are recommended to screen for activity?

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or cyclooxygenase isoforms (COX-1/COX-2) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituents influence the compound’s enzyme inhibition potency and selectivity?

Structure-Activity Relationship (SAR) strategies :

- Vary substituents : Replace 3,4-dimethylphenyl with halogenated (e.g., 4-F) or bulky groups (e.g., tert-butyl) to modulate lipophilicity and steric effects.

- Modify methoxy/ethoxy groups : Test shorter (e.g., methyl) or polar (e.g., hydroxyl) chains to alter hydrogen bonding with enzyme active sites.

- Example : Analogues with 5-bromo-2-methoxyphenyl () showed 3-fold higher COX-2 inhibition than the parent compound, suggesting halogenation enhances target engagement .

Q. How can contradictions in reported bioactivity data across assays be resolved?

Methodological troubleshooting :

- Assay standardization : Control pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-factors (e.g., Mg²⁺) to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) with SPR (surface plasmon resonance) to measure binding kinetics (KD) independently of substrate turnover .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer 10 mg/kg (IV or oral) in rodents. Monitor plasma half-life (t½) via LC-MS/MS. High logP (>3) may predict blood-brain barrier penetration .

- Toxicity : Acute toxicity studies (OECD 423) at 50–300 mg/kg doses. Histopathology of liver/kidney tissues post-administration assesses organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.